2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H16F3N5OS2 and its molecular weight is 439.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and findings.
Chemical Structure and Synthesis
The compound features a complex structure that combines a benzo[d]thiazole moiety with a trifluoromethyl-pyrimidine and piperazine groups. The synthesis typically involves multi-step reactions, including thioether formation and acylation processes. The synthesis pathway is crucial as it influences the biological activity of the resultant compound.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, derivatives similar to the target compound have shown significant antibacterial and antifungal activities. A study reported that compounds derived from benzothiazole exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens, indicating strong efficacy .
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
2-MBI | 50 | Antibacterial |
ZR-5 | 25 | Antifungal |
ZR-6 | 40 | Antiprotozoal |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds containing the benzothiazole structure has been well-documented. For instance, derivatives of 2-(benzo[d]thiazol-2-ylthio) were synthesized and screened for anti-inflammatory effects. One study indicated that certain derivatives exhibited significant inhibition of inflammatory markers in vitro, suggesting their potential use in treating inflammatory diseases .
Anticancer Activity
Research into the anticancer properties of benzothiazole derivatives has revealed promising results. Compounds similar to This compound have been tested against various cancer cell lines, showing moderate to high inhibitory effects on cell proliferation. For example, some derivatives demonstrated IC50 values in the micromolar range against breast and liver cancer cell lines .
Cell Line | IC50 (μM) | Compound Tested |
---|---|---|
MDA-MB-231 (Breast) | 10 | Benzothiazole Derivative A |
SK-Hep-1 (Liver) | 15 | Benzothiazole Derivative B |
NUGC-3 (Gastric) | 12 | Benzothiazole Derivative C |
The mechanisms underlying the biological activities of this compound are diverse:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
- Anti-inflammatory Mechanism : It likely modulates cytokine production or inhibits pathways such as NF-kB which are critical in inflammation.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells or inhibit cell cycle progression through various signaling pathways.
Case Studies
Several case studies have been documented regarding the efficacy of related compounds:
- A study on a series of benzothiazole derivatives demonstrated their ability to inhibit Mycobacterium bovis, highlighting their potential against tuberculosis .
- Another investigation showed that specific derivatives could effectively reduce tumor growth in animal models, supporting their use in cancer therapy .
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5OS2/c19-18(20,21)14-9-15(23-11-22-14)25-5-7-26(8-6-25)16(27)10-28-17-24-12-3-1-2-4-13(12)29-17/h1-4,9,11H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEKBFWIIFNXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.